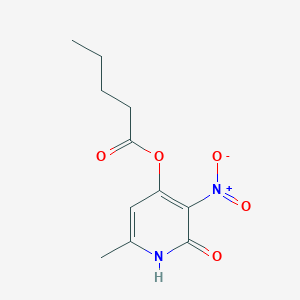

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate

Description

Properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-3-4-5-9(14)18-8-6-7(2)12-11(15)10(8)13(16)17/h6H,3-5H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZRZPXJLAOYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with pentanoic acid in the presence of a suitable catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent unwanted side reactions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl pentanoate, while oxidation of the oxo group can produce 6-Methyl-3-nitro-2-hydroxy-1,2-dihydropyridin-4-yl pentanoate.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

Medicine: Research has explored its potential as an anti-inflammatory and anti-cancer agent.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound may inhibit the activity of these targets by binding to their active sites, thereby preventing their catalytic activity. Additionally, it may interact with cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Characteristics

The dihydropyridinone core (2-oxo-1,2-dihydropyridine) provides a conjugated system influenced by substituents:

- Methyl group (position 6) : Adds steric bulk and may modulate electronic effects.

- Pentanoate ester (position 4): Introduces a flexible aliphatic chain, increasing lipophilicity compared to shorter esters or aromatic analogs.

Comparison with Similar Compounds

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate

This analog () replaces the pentanoate with a 4-methylbenzoate group. Key differences include:

| Property | Target Compound (Pentanoate) | 4-Methylbenzoate Analog |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₅ | C₁₃H₁₂N₂O₅ |

| Molecular Weight | 253.23 g/mol | 272.25 g/mol |

| Ester Group | Aliphatic (C₅) | Aromatic (4-methylbenzoyl) |

| Predicted logP | ~1.8 (moderate lipophilicity) | ~2.3 (higher lipophilicity) |

| Aqueous Solubility | Higher (aliphatic chain) | Lower (aromatic rigidity) |

| Metabolic Stability | Likely susceptible to esterases | More stable due to aromaticity |

However, its reduced solubility may limit bioavailability compared to the pentanoate derivative .

Other Pyridine-Based Derivatives

While 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares a pyridine core, its substituents (methoxy, benzodioxin, dimethylamino groups) diverge significantly. The dimethylamino group increases basicity, enabling protonation at physiological pH, while the methoxy group offers electron-donating effects absent in the nitro-substituted target compound. Such differences highlight how substituent choice dictates reactivity and application .

Physicochemical Properties

- logP: The pentanoate’s aliphatic chain likely affords moderate lipophilicity, balancing membrane permeability and solubility.

- Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitro analogs.

- Synthetic Challenges : Nitration at position 3 requires precise conditions to avoid side reactions, while esterification at position 4 demands regioselective control.

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 305.30 g/mol. The compound features a pyridine ring with a nitro group and an ester functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form nitroso derivatives, which may participate in redox reactions influencing cellular signaling pathways. Additionally, the ester moiety may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Antimicrobial Activity

Recent studies have indicated that derivatives of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin have notable antimicrobial properties. For instance, compounds structurally related to this compound exhibited significant bactericidal effects against Staphylococcus spp. and other pathogens, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

A comprehensive evaluation of cytotoxicity revealed that certain derivatives showed selective toxicity towards cancer cell lines while exhibiting minimal effects on normal cells. For example, in vitro tests demonstrated that at concentrations ranging from 100 µM to 200 µM, some derivatives resulted in reduced viability in cancer cell lines (A549 and HepG2), while promoting cell viability in non-cancerous L929 cells .

Table 1: Cytotoxicity Results of Related Compounds

| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 75% | 83% |

| Compound B | 200 | 69% | 59% |

| Compound C | 50 | 94% | 102% |

Note: Higher percentages indicate increased cell viability.

Table 2: Antimicrobial Activity Against Staphylococcus spp.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 6-Methyl Derivative A | <10 |

| 6-Methyl Derivative B | <20 |

| Control Antibiotic | <5 |

Note: Lower MIC values indicate higher potency.

Case Studies

- Antibacterial Efficacy : A study evaluating various derivatives of the pyridine framework found that specific modifications enhanced antibacterial activity significantly. The presence of the nitro group was crucial for the observed effects .

- Cancer Cell Line Testing : In vitro studies on A549 lung cancer cells demonstrated that treatment with certain derivatives led to apoptosis as evidenced by increased levels of cleaved caspases and reduced Bcl-2 expression . This suggests that these compounds could be further developed as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.